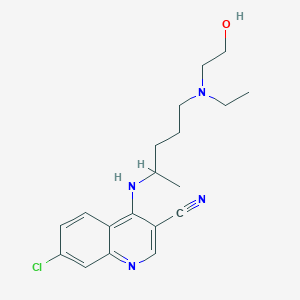
Hydroxychloroquine 3-Carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxychloroquine 3-Carbonitrile is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying antirheumatic drug (DMARD)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine 3-Carbonitrile typically involves the introduction of a nitrile group into the hydroxychloroquine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Hydroxychloroquine 3-Carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Hydroxychloroquine 3-Carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its antiviral and immunomodulatory properties, particularly in the context of diseases like COVID-19.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of Hydroxychloroquine 3-Carbonitrile involves several molecular targets and pathways:
Lysosomal Activity: The compound interferes with lysosomal function, affecting cellular processes such as autophagy.
Immune Modulation: It modulates the immune response by inhibiting the production of cytokines and other inflammatory mediators.
Antiviral Effects: The compound can block viral entry and replication by interfering with endocytic pathways and receptor binding.
類似化合物との比較
Hydroxychloroquine 3-Carbonitrile can be compared with other similar compounds, such as:
Hydroxychloroquine: While both compounds share a similar core structure, the presence of the nitrile group in this compound may confer different chemical and biological properties.
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Aminonitriles: Compounds with similar nitrile groups but different core structures, used in various chemical and pharmaceutical applications.
This compound stands out due to its unique combination of properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H25ClN4O |
|---|---|
分子量 |
360.9 g/mol |
IUPAC名 |
7-chloro-4-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H25ClN4O/c1-3-24(9-10-25)8-4-5-14(2)23-19-15(12-21)13-22-18-11-16(20)6-7-17(18)19/h6-7,11,13-14,25H,3-5,8-10H2,1-2H3,(H,22,23) |
InChIキー |
NWEDUQNVRRUJKY-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C#N)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


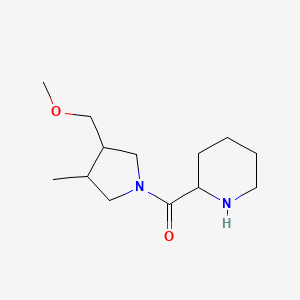
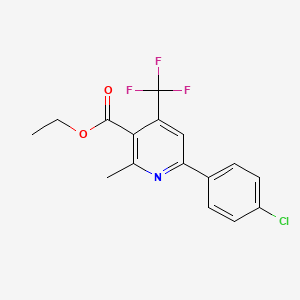
![1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428872.png)
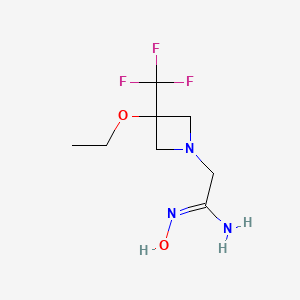
![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
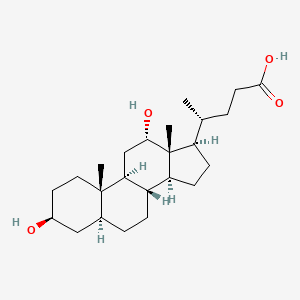
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
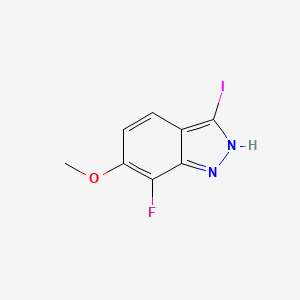
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
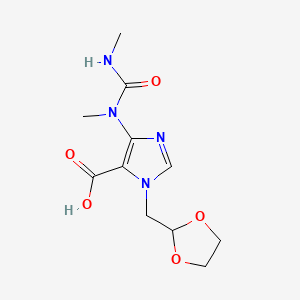
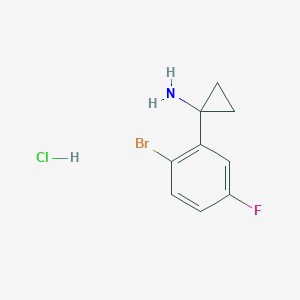
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)
